2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide typically involves the bromination of an appropriate precursor followed by acylation. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions could produce corresponding carboxylic acids .
Scientific Research Applications
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methyl-2-butene: A vinylic bromide compound used in similar substitution reactions.
3-Bromo-2-methylpropene: Another brominated compound with applications in organic synthesis.
Uniqueness
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is unique due to its specific structure, which combines a bromine atom with an acetamide group and a phenyl ring substituted with a 2-methyl-2-propenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research applications .
Properties
IUPAC Name |
2-bromo-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLSWZRFQECQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191103 | |
Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138442-38-2 | |
Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138442-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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